
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPTP has been studied for its mechanism of action and its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
科学的研究の応用
Antibacterial and Antimicrobial Applications
Research has shown that derivatives of pyrazole sulfonamide have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial activities against various bacterial strains. These studies highlight the potential of pyrazole sulfonamide derivatives as antibacterial agents, demonstrating their utility in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013; El‐Emary, Al-muaikel, & Moustafa, 2002).
Anti-Inflammatory and Analgesic Activities
A series of celecoxib derivatives, including pyrazole sulfonamides, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promise in various biological activities, highlighting the diverse therapeutic potential of pyrazole sulfonamide-based compounds (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Pyrazole-based sulfonamides have been investigated for their inhibitory activity against human carbonic anhydrase isozymes. These studies suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma and certain neurological disorders (Büyükkıdan et al., 2017).
Anticancer Activities
Pyrazole sulfonamide derivatives have also been synthesized and tested for their antiproliferative activities against various cancer cell lines. These studies indicate the potential of pyrazole sulfonamides in cancer therapy, offering new avenues for the development of anticancer drugs (Mert et al., 2014).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of chemical and biological properties .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to neuronal damage .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells or organisms .
特性
IUPAC Name |
1-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-13(9-17-19)23(21,22)18-14(11-20-15-7-8-16-20)12-5-3-2-4-6-12/h2-10,14,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSGSNOSFUUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

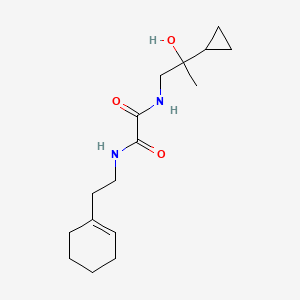
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,1'-cyclopropane]-4-ylpropan-1-one](/img/structure/B2456620.png)
![methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2456621.png)
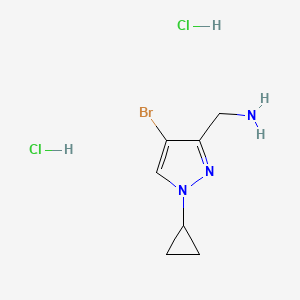
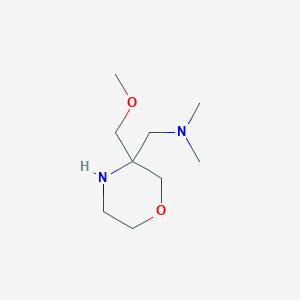
![2-(2,6-dimethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2456628.png)
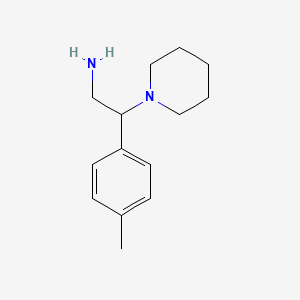

![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)
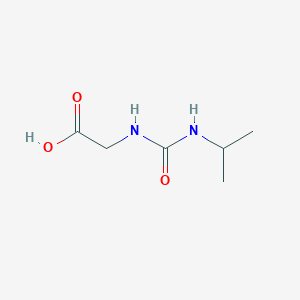
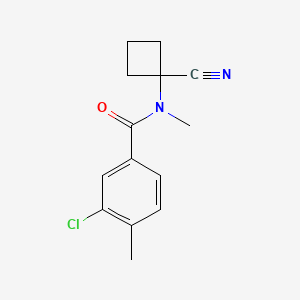
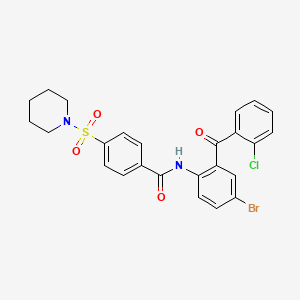

![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)